molecular formula C15H18N2O2S B512789 2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 335205-91-9

2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B512789
CAS RN: 335205-91-9
M. Wt: 290.4g/mol
InChI Key: TWDBMAVJFNMPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide” is an organic compound. It consists of a pyridine ring substituted with three methyl groups . It belongs to the class of organic compounds known as pyridinylpyrimidines .

Scientific Research Applications

  • Inhibitors of Transforming Growth Factor-beta Type 1 Receptor Kinase : Benzenesulfonamide-substituted imidazoles, related to the queried compound, have been synthesized and evaluated as inhibitors of ALK5 in cell-based assays. These compounds showed significant inhibitory activity, suggesting potential therapeutic applications in diseases where TGF-beta signaling plays a critical role (Kim et al., 2009).

  • Copper(II) Complexes and Chemical Nucleases : Compounds structurally similar to the queried chemical have been used to create Copper(II) complexes. These complexes have been studied for their potential as chemical nucleases, which are enzymes that cleave DNA, indicating potential applications in genetics and biochemistry (Macías et al., 2006).

  • Antibacterial Agents and Enzyme Inhibitors : Certain benzenesulfonamide derivatives have been synthesized and tested for antibacterial potential and enzyme inhibition. These studies suggest that such compounds could have applications in the development of new antibacterial drugs and as tools in biochemical research (Abbasi et al., 2017).

  • Photochemical Properties for Cancer Treatment : Some benzenesulfonamide derivatives have been investigated for their photochemical properties, specifically in the context of photodynamic therapy for cancer treatment. This involves using light-activated compounds to target and destroy cancer cells (Pişkin et al., 2020).

  • Anticancer Activity and ADMET Studies : Studies have been conducted on the anticancer activity of certain benzenesulfonamide derivatives. These include evaluations against specific cancer cell lines, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, indicating their potential as therapeutic agents (Karakuş et al., 2018).

  • Antimicrobial Activity : Research has been conducted on the synthesis and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, demonstrating its effectiveness against various bacterial strains. This indicates potential applications in developing new antimicrobial agents (Ijuomah et al., 2022).

properties

IUPAC Name

2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-7-5-6-13(4)16-14/h5-9H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDBMAVJFNMPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Reactant of Route 5
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Reactant of Route 6
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.